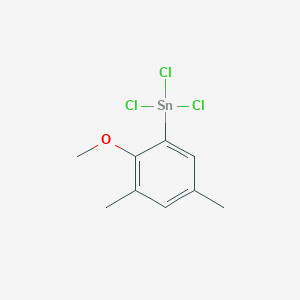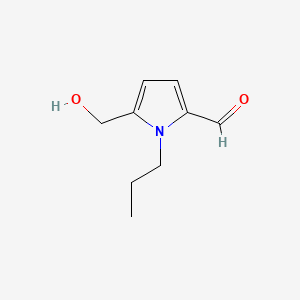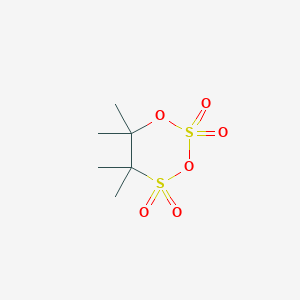
Ethanedithioamide;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedithioamide;pyridine is a compound that combines the properties of ethanedithioamide and pyridine. Ethanedithioamide is a sulfur-containing organic compound, while pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. This combination results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide;pyridine can be achieved through various methods. One common approach involves the condensation of ethanedithioamide with pyridine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanedithioamide;pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Ethanedithioamide;pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanedithioamide;pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the sulfur-containing ethanedithioamide component.
Ethanedithioamide: A sulfur-containing organic compound without the pyridine ring.
Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms in the ring, similar to pyridine but with different chemical properties.
Uniqueness
Ethanedithioamide;pyridine is unique due to its combination of sulfur-containing ethanedithioamide and nitrogen-containing pyridine. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications. The presence of both sulfur and nitrogen atoms in the molecule allows for a wide range of chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
114590-36-2 |
|---|---|
Formule moléculaire |
C9H13N5S4 |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
ethanedithioamide;pyridine |
InChI |
InChI=1S/C5H5N.2C2H4N2S2/c1-2-4-6-5-3-1;2*3-1(5)2(4)6/h1-5H;2*(H2,3,5)(H2,4,6) |
Clé InChI |
STRSHFYQZNUUST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C(=S)(C(=S)N)N.C(=S)(C(=S)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)




![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)






